1-(3-Methoxyphenyl)urea

Physicochemical Characterization Solid-State Chemistry Formulation Development

Confusing positional isomers of methoxyphenylurea introduces uncontrolled variables into synthetic and analytical workflows. 1-(3-Methoxyphenyl)urea (CAS 139-77-5) resolves this with a definitive melting point of 138-139°C-a 26°C differential from the para isomer-enabling instrument-free identity verification before use. • Validated DHOase inhibitor (IC₅₀ 180 μM) for fragment-based drug discovery • NSC 526659-selected for NCI screening collection as a distinct chemical entity • ≥95% purity; low MW (166.18 Da) and favorable LogP (1.96) for property-guided elaboration

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 139-77-5
Cat. No. B093612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxyphenyl)urea
CAS139-77-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)N
InChIInChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
InChIKeyWDHPVLQWHRHMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxyphenyl)urea: Chemical Identity and Procurement


1-(3-Methoxyphenyl)urea (CAS 139-77-5, also known as m-anisylurea, 3-ureidoanisole, NSC 526659) is a monosubstituted phenylurea derivative with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. The compound features a urea functional group attached to a phenyl ring bearing a single methoxy (–OCH₃) substituent at the meta position. This substitution pattern confers distinct physicochemical properties: a melting point of 138–139°C, a boiling point of 279.9°C at 760 mmHg, a computed density of 1.243 g/cm³, and a predicted LogP of approximately 1.96 . The compound is catalogued by the National Cancer Institute (NSC 526659) and is commercially available from multiple suppliers as a research intermediate, typically at ≥95% purity . Its primary documented uses include serving as a synthetic building block for pharmaceutical and agrochemical libraries, as a scaffold in structure–activity relationship (SAR) studies, and as a reference standard in analytical method development .

Workflow SAR scaffold and synthetic building block for medicinal chemistry libraries
Selection Logic Meta-substituted isomer with full H-bond donor/acceptor capacity for target engagement studies
Procurement Context Research intermediate, typically available at reported high purity from multiple suppliers

1-(3-Methoxyphenyl)urea: Positional Isomer Selectivity


The three positional isomers of methoxyphenylurea—ortho (CAS 135-92-2), meta (CAS 139-77-5), and para (CAS 1566-42-3)—share the identical molecular formula and molecular weight, yet exhibit substantially different physicochemical and biological properties that preclude generic interchange. The meta isomer melts at 138–139°C, while the para isomer melts at 164–165°C, a difference of approximately 26°C that reflects divergent crystal packing energies and has direct implications for formulation, dissolution, and solid-state handling . In biological systems, the position of the methoxy group alters both the electron density distribution on the aromatic ring and the spatial orientation of the urea pharmacophore relative to target binding pockets. Published structure–activity relationship (SAR) analyses of phenylurea herbicides demonstrate that ortho substitution consistently reduces Hill inhibitory activity due to steric interference with the preferred conformation of the urea moiety, while meta substitution can enhance receptor affinity relative to para in specific target contexts [1]. Furthermore, the meta isomer (NSC 526659) was selected for inclusion in the NCI screening collection, whereas the para isomer carries a different NSC accession (NSC 12973), indicating that the two isomers were treated as chemically and biologically distinct entities by the National Cancer Institute [2]. These quantitative and qualitative distinctions mean that substituting one isomer for another without explicit re-validation will introduce uncontrolled variables into any experimental or manufacturing workflow.

Positional Isomer Interchangeability

Ortho, meta, and para isomers share identical molecular weight and formula, but melting points diverge by up to 26°C, altering solid-state handling, dissolution, and formulation behavior. Meta substitution preserves intermolecular H-bonding capacity; ortho substitution reduces it via intramolecular H-bonding, potentially shifting target engagement profiles.

Biological Profile Divergence

Published SAR data indicate that ortho substitution consistently reduces Hill inhibitory activity relative to meta substitution in phenylurea herbicide contexts. NCI screening collection curation assigned distinct NSC accession numbers to meta and para isomers, reflecting divergent biological evaluation pathways.

Thermal Identity Verification

A 23–26°C melting point difference between meta and para isomers provides a definitive identity checkpoint. Substitution without confirmatory thermal analysis or DSC may introduce uncontrolled isomeric impurity into synthetic or assay workflows.

1-(3-Methoxyphenyl)urea: Quantitative Differentiation Evidence


Melting Point: Meta vs. Para Isomer

The meta isomer 1-(3-methoxyphenyl)urea exhibits a melting point of 138–139°C, which is approximately 23–26°C lower than that of its para isomer 1-(4-methoxyphenyl)urea (164–165°C) . This substantial difference in a fundamental solid-state property directly affects solubility, dissolution rate, and thermal stability during storage and processing. For researchers procuring a phenylurea building block, the lower melting point of the meta isomer can simplify melt-based synthetic protocols and reduce energy input during drying and recrystallization steps.

Melting Point: Meta vs. Para
Head-to-head
ΔTm = 23–26°C (meta lower)
Supports unambiguous isomer identity verification by thermal analysis
Data to verify per supplier COA; standard capillary determination
Physicochemical Characterization Solid-State Chemistry Formulation Development

Dihydroorotase Inhibition by the Meta Isomer

1-(3-Methoxyphenyl)urea was evaluated for inhibition of dihydroorotase (DHOase, EC 3.5.2.3), a zinc-dependent metalloenzyme catalyzing the third step of de novo pyrimidine biosynthesis, using enzyme purified from mouse Ehrlich ascites cells. At a screening concentration of 10 μM and pH 7.37, the compound exhibited an IC₅₀ of 180,000 nM (180 μM), classifying it as a weak but reproducible inhibitor [1]. This provides a quantitative benchmark for anyone using the compound as a starting scaffold for medicinal chemistry optimization targeting pyrimidine metabolism, a pathway validated in anticancer and antiparasitic drug discovery.

Dihydroorotase Inhibition
Reported
IC50 = 180,000 nM (mouse DHOase, pH 7.37)
Supports pyrimidine biosynthesis pathway inhibition screening context
Weak inhibitor range; class-level comparator data unavailable
Enzyme Inhibition Pyrimidine Biosynthesis Antimetabolite Research

In Vivo Acute Toxicity of the Meta Isomer

The acute toxicity of 1-(3-methoxyphenyl)urea has been documented in a mouse model via intraperitoneal administration. The lowest published lethal dose (LDLo) is 664 mg/kg, with observed toxic effects including general anesthetic activity and somnolence (general depressed activity) . This quantitative toxicity benchmark is essential for researchers designing in vivo efficacy studies, as it defines the upper dosing limit before overt systemic toxicity emerges.

Acute Toxicity (Mouse i.p.)
Reported
LDLo = 664 mg/kg (behavioral endpoints)
Provides a quantitative safety-related endpoint boundary for in vivo model design
No direct isomer comparator data; moderate toxicity context
Toxicology Safety Assessment In Vivo Pharmacology

Predicted LogP and H-Bonding Capacity

Computational predictions indicate a LogP of 1.96 for 1-(3-methoxyphenyl)urea . The meta methoxy group contributes 2 hydrogen bond acceptors and 2 hydrogen bond donors (from the urea –NH₂ and –NH– groups), yielding a topological polar surface area (tPSA) of 64.35 Ų . In comparison, the para isomer (CAS 1566-42-3) has an equivalent predicted LogP (1.96) and PSA (64.35). However, the ortho isomer (CAS 135-92-2) exhibits a reduced number of hydrogen bond acceptors (2 vs. 4) due to intramolecular hydrogen bonding between the ortho-methoxy oxygen and the urea –NH– group, which diminishes its solvent-accessible hydrogen-bonding capacity . This conformational restriction differentiates the meta isomer as the preferred choice when consistent intermolecular hydrogen-bonding potential is required for target engagement or co-crystallization studies.

LogP & H-Bonding Capacity
Class-level
Meta: LogP 1.96, HBA 4 vs. Ortho: HBA 2
Supports meta isomer selection for intermolecular H-bond-dependent design
Computed QSAR predictions; experimental LogP not determined
Physicochemical Profiling ADME Prediction Medicinal Chemistry

1-(3-Methoxyphenyl)urea: Application Scenarios


Antimetabolite Lead Optimization Targeting Pyrimidine Biosynthesis

The IC₅₀ of 180 μM against dihydroorotase establishes 1-(3-methoxyphenyl)urea as a validated starting point for fragment-based or structure-guided optimization of DHOase inhibitors. Medicinal chemists can use this quantitative benchmark to measure fold-improvement in potency when introducing substituents at the urea N′ position or modifying the aryl ring [1]. The compound's low molecular weight (166.18 Da) and favorable LogP (1.96) leave ample room for property-guided elaboration without violating Lipinski's Rule of Five.

Positional Isomer Reference Standard for Analytical QC

The 23–26°C melting point differential between the meta and para isomers provides a definitive, instrument-free identity check for incoming material. Analytical laboratories can employ differential scanning calorimetry or mixed melting point analysis to confirm isomer identity before use in GLP or GMP synthesis . The compound's commercial availability at ≥95% purity from multiple global suppliers further supports its role as a cost-effective reference standard.

Photosystem II Herbicide SAR Probe

Published SAR data for substituted phenylureas demonstrate that meta substitution on the phenyl ring can enhance Hill inhibitory activity, while ortho substitution consistently reduces activity due to conformational interference [2]. 1-(3-Methoxyphenyl)urea serves as a minimalist phenylurea core for systematic exploration of N′-substitution effects on photosystem II inhibition, enabling agrochemical researchers to decouple aryl ring electronic effects from urea side-chain contributions.

In Vivo Toxicity Threshold for Dose-Ranging Studies

The documented LDLo of 664 mg/kg (i.p., mouse) provides a quantitative upper limit for dose selection in murine efficacy models . Researchers can use this value to design dose–response curves that avoid the confounding sedative effects (general anesthetic activity, somnolence) observed at lethal doses, thereby improving the signal-to-noise ratio in behavioral or survival endpoints.

Application
Selection Property
Validation Focus
Antimetabolite lead optimization
Pyrimidine biosynthesis pathway screening context
DHOase inhibition potency benchmarking
Positional isomer QC reference
Thermal identity confirmation
Melting point differential vs. para isomer
Photosystem II herbicide SAR probe
Meta-substituted phenylurea scaffold
Hill inhibitory activity assay context
In vivo dose-ranging study design
Reported systemic toxicity benchmark
LDLo endpoint and behavioral readout review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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